2-Butoxy-5-nitropyridine
Overview
Description
Synthesis Analysis
Nitropyridines are synthesized through several methods, involving nitration reactions and subsequent functionalization. The synthesis of specific derivatives like 2-Butoxy-5-nitropyridine may involve strategic nitration of pyridine to introduce the nitro group at the desired position, followed by alkylation to attach the butoxy group. Although literature on the precise synthesis of 2-Butoxy-5-nitropyridine is scarce, methodologies applied to similar nitropyridines offer insights into potential synthetic routes, emphasizing the importance of nitro-functionalized analogues in organic synthesis for obtaining valuable heterocycles (Sadowski & Kula, 2024).
Molecular Structure Analysis
The molecular structure of nitropyridines is characterized by the presence of a nitro group attached to the pyridine ring, which significantly influences the electronic properties of the molecule. The placement of the nitro group and the butoxy substituent in 2-Butoxy-5-nitropyridine affects its reactivity and interaction with other molecules. Structural analyses using techniques such as X-ray crystallography could provide detailed insights into the bond lengths, angles, and overall molecular geometry, which are crucial for understanding the chemical behavior of these compounds.
Chemical Reactions and Properties
Nitropyridines undergo a variety of chemical reactions, including reduction, nucleophilic substitution, and condensation, driven by the reactivity of the nitro group and the pyridine ring. The presence of the butoxy group in 2-Butoxy-5-nitropyridine could modulate its reactivity, making it a versatile intermediate for further chemical transformations. These reactions are pivotal for synthesizing complex organic molecules and heterocyclic compounds, underscoring the utility of nitropyridines in organic synthesis (Ivanova et al., 2023).
Scientific Research Applications
Synthesis and Chemical Properties
- 2-Butoxy-5-nitropyridine has been utilized in the synthesis of various chemical compounds. For instance, its derivatives were used in the synthesis of uridine derivatives, which are potential inhibitors of glycosyltransferases (Komor et al., 2012). This synthesis involved connecting 2-deoxyglucose and 2-deoxygalactose to a nitropyridine derivative via an alpha-1-thioglycosidic bond.
- In another study, the redox properties of nitroxides, which are significant in applications like molecular probes in biophysics, were explored. Nitroxides, including those derived from 2-butoxy-5-nitropyridine, have their redox properties influenced by factors such as ring size and substituents' effects (Zhurko et al., 2020).
Crystal Structure and Magnetic Behavior
- The crystal structure and magnetic behavior of compounds derived from 2-butoxy-5-nitropyridine have been studied. For instance, a copper (II) catalyzed reaction involving 2-butoxy-5-nitropyridine produced crystals with distinct monoclinic structures and exhibited strong antiferromagnetic interactions (Bellesis et al., 2015).
Mass Spectrometry and Analytical Applications
- In mass spectrometry, 2-butoxy-5-nitropyridine derivatives have been used to study isomer differentiation, aiding in understanding reaction mechanisms and structures of ionic products formed in certain chemical reactions (Dolnikowski, 1992).
- Moreover, 2-butoxy-5-nitropyridine has been used in the synthesis of 5-Bromo-2-nitropyridine, showcasing the application in large-scale production and process development, including safety studies and reaction condition optimization (Agosti et al., 2017).
properties
IUPAC Name |
2-butoxy-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-3-6-14-9-5-4-8(7-10-9)11(12)13/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMGCBQSLUFODV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289314 | |
Record name | 2-butoxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxy-5-nitropyridine | |
CAS RN |
6627-95-8 | |
Record name | NSC60265 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-butoxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BUTOXY-5-NITROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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